tert-butyl N-[(S)-[(cyanomethyl)(methyl)carbamoyl](phenyl)methyl]carbamate
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Description
“tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate” is a chemical compound with the molecular formula C7H12N2O2 . It has an average mass of 156.182 Da and a monoisotopic mass of 156.089874 Da .
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate” can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Another method uses Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate” consists of a carbamate group attached to a tert-butyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom .Chemical Reactions Analysis
Carbamates like “tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate” can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo a copper-catalyzed cross-coupling reaction with alkoxycarbonyl radicals generated from carbazates .Physical and Chemical Properties Analysis
“tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate” has a molecular formula of C7H12N2O2, an average mass of 156.182 Da, and a monoisotopic mass of 156.089874 Da .Safety and Hazards
While specific safety and hazard information for “tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate” is not available, carbamates in general can be harmful if swallowed, inhaled, or in contact with skin . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .
Future Directions
The future directions for “tert-butyl N-(S)-[(cyanomethyl)(methyl)carbamoylmethyl]carbamate” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This approach is environmentally friendly and compatible with a wide range of amines .
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-[cyanomethyl(methyl)amino]-2-oxo-1-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-13(12-8-6-5-7-9-12)14(20)19(4)11-10-17/h5-9,13H,11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHSHKUQOMILBH-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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